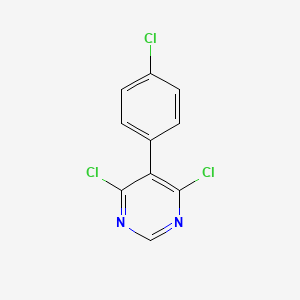

4,6-Dichloro-5-(4-chlorophenyl)pyrimidine

描述

Significance of Pyrimidine (B1678525) Scaffolds in Organic and Medicinal Chemistry

The pyrimidine ring system is a cornerstone of organic and medicinal chemistry, recognized as a "privileged scaffold". nih.gov This prominence stems from its presence in fundamental biological molecules, including the nucleobases cytosine, thymine, and uracil, which are components of nucleic acids. arkat-usa.org Over the past several decades, the pyrimidine core has been incorporated into a vast array of therapeutic agents, demonstrating its versatility and importance in drug discovery. mdpi.com

Pyrimidine derivatives exhibit a wide spectrum of biological activities, finding application as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. mdpi.comnih.gov The pyrimidine scaffold's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, like the phenyl group, often leads to improved pharmacokinetic and pharmacodynamic properties in drug candidates. mdpi.com Its synthetic accessibility and the potential for diverse functionalization make it an attractive framework for chemists seeking to develop novel molecules with specific biological targets. nih.govmdpi.com The continual search for new drugs with improved efficacy and selectivity has driven extensive research into the synthesis and modification of pyrimidine-based compounds. nih.gov

Rationale for Investigating Halogenated Aryl Pyrimidines

The introduction of halogen atoms, particularly chlorine, onto aryl pyrimidine scaffolds is a deliberate strategy in chemical research for several key reasons. Halogens can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This makes halogenation a critical tool in medicinal chemistry for optimizing lead compounds into viable drug candidates. nih.gov The carbon-chlorine bond is sufficiently stable, permitting its inclusion in diverse heterocyclic structures of pharmacological value. nih.gov

Halogenated pyrimidines are a specific class of compounds that have been investigated as non-hypoxic cell radiosensitizers. nih.gov The principle behind this application is that their incorporation into the DNA of tumor cells can increase the cells' sensitivity to radiation therapy. nih.govresearchgate.net Furthermore, the chlorine atoms on a pyrimidine ring act as reactive sites for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This reactivity allows for the regioselective introduction of various nucleophiles, such as amines and alkoxides, enabling the synthesis of a diverse library of substituted pyrimidines from a common halogenated precursor. mdpi.comresearchgate.net This synthetic utility makes halogenated pyrimidines valuable intermediates for creating complex molecular architectures. mdpi.com

Overview of Research Trajectories for 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine

Research involving this compound is primarily centered on its application as a chemical building block for the synthesis of more elaborate molecules. Its identity as a "Protein Degrader Building Block" suggests its use in constructing bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), which are of significant interest in modern drug discovery. calpaclab.com

The synthesis of this compound is analogous to that of similar structures. For instance, the related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) is synthesized from dimethyl 2-(4-bromophenyl)malonate, which is then cyclized and chlorinated. atlantis-press.com The general preparation of the 4,6-dichloropyrimidine (B16783) core often involves the reaction of 4,6-dihydroxypyrimidine (B14393) with a chlorinating agent such as phosphorus oxychloride. google.com

The primary research trajectory for this compound involves leveraging its two reactive chloro substituents. These positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for stepwise or simultaneous replacement of the chlorine atoms with other functional groups. mdpi.comresearchgate.net This reactivity is fundamental to its role as an intermediate, providing a platform for Suzuki-Miyaura cross-coupling reactions or amination to build larger, more complex aryl- and heteroaryl-substituted pyrimidines. researchgate.net The presence of the 4-chlorophenyl group at the 5-position adds another layer of structural complexity and influences the electronic properties of the pyrimidine ring, which can be exploited in the design of new compounds with potential biological activities.

Structure

3D Structure

属性

IUPAC Name |

4,6-dichloro-5-(4-chlorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3N2/c11-7-3-1-6(2-4-7)8-9(12)14-5-15-10(8)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYDKTUDEIWLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CN=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621059 | |

| Record name | 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3974-18-3 | |

| Record name | 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dichloro 5 4 Chlorophenyl Pyrimidine and Its Chemical Precursors

Strategies for the Preparation of Dichloropyrimidine Core Structures

Synthesis of 4,6-Dichloropyrimidine (B16783) as a Key Intermediate

4,6-Dichloropyrimidine serves as a crucial intermediate in the synthesis of a wide array of pyrimidine (B1678525) derivatives used in pharmaceuticals and agrochemicals. guidechem.com The most prevalent methods for its preparation begin with 4,6-dihydroxypyrimidine (B14393).

One common industrial method involves the chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃) in the presence of a base. guidechem.comgoogle.com Suitable bases for this reaction include tertiary amines such as dimethylaniline, N,N-diisopropylethylamine (Hünig's base), or triethylamine (B128534) hydrochloride. google.com The reaction is typically heated to temperatures ranging from 25°C to 120°C. google.com An alternative approach utilizes phosgene (B1210022) (COCl₂) for the chlorination of 4,6-dihydroxypyrimidine, also in the presence of a tertiary amine base and a chlorinated solvent. epo.org The molar ratio of the reactants is a critical parameter in this process. epo.org Other reported methods include the reaction of 4,6-dihydroxypyrimidine with a combination of phosphorus oxychloride and phosgene, or with phosphorus oxychloride followed by a mixture of phosphorus trichloride (B1173362) and chlorine. google.com Another synthetic route starts from 4,6-diaminopyrimidine, which undergoes a diazotization reaction followed by a Sandmeyer-type reaction to yield 4,6-dichloropyrimidine. chemicalbook.com

Table 1: Comparison of Synthetic Routes to 4,6-Dichloropyrimidine

| Starting Material | Reagents | Base | Temperature | Notes |

| 4,6-Dihydroxypyrimidine | Phosphorus oxychloride | Dimethylaniline, N,N-Diisopropylethylamine | 25-120°C | A widely used industrial method. google.com |

| 4,6-Dihydroxypyrimidine | Phosgene | Tertiary amines (e.g., dimethylaniline) | -10 to 130°C | Involves a chlorinated solvent. epo.org |

| 4,6-Dihydroxypyrimidine | Phosphorus oxychloride, Phosphorus trichloride, Chlorine | Saturated hindered amines | Not specified | A multi-step chlorination process. google.com |

| 4,6-Diaminopyrimidine | Sodium nitrite, Hydrochloric acid, Cuprous chloride | Not applicable | -5 to 45°C | Involves a diazonium salt intermediate. chemicalbook.com |

Targeted Synthesis of 4,6-Dichloro-5-(4-chlorophenyl)pyrimidine

With the 4,6-dichloropyrimidine core in hand, the next phase of the synthesis involves the introduction of the 4-chlorophenyl group at the 5-position of the pyrimidine ring.

Approaches to Introduce the 4-Chlorophenyl Moiety

The introduction of an aryl group at the 5-position of a pyrimidine ring can be accomplished through various synthetic strategies. One documented approach to a similar compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), involves a three-step synthesis starting from methyl 2-(4-bromophenyl) acetate (B1210297). atlantis-press.com This method first creates dimethyl 2-(4-bromophenyl) malonate, which is then cyclized to form 5-(4-bromophenyl)pyrimidine-4,6-diol. The final step is a chlorination reaction to yield the desired product. atlantis-press.com A similar pathway could conceivably be adapted for the synthesis of the 4-chlorophenyl analogue. However, a more direct and widely utilized method for C-C bond formation in such systems is the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions in Pyrimidine Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. wikipedia.org This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. wikipedia.org In the context of pyrimidine synthesis, this reaction is well-suited for introducing aryl substituents onto the pyrimidine ring. mdpi.comrsc.org

For the synthesis of this compound, a plausible route would involve the Suzuki-Miyaura coupling of a 5-halo-4,6-dichloropyrimidine with (4-chlorophenyl)boronic acid. Research has demonstrated the successful Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids, indicating the feasibility of this approach on a closely related substrate. mdpi.comresearchgate.net The presence of nitrogen atoms in the pyrimidine ring can sometimes deactivate the palladium catalyst, making the optimization of reaction conditions crucial. researchgate.net

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Achieving high yields and selectivity in the synthesis of this compound, particularly through the Suzuki-Miyaura reaction, requires careful optimization of several parameters, most notably the catalytic system.

Catalytic Systems in Pyrimidine Synthesis

The choice of the palladium catalyst and associated ligands is paramount for a successful Suzuki-Miyaura coupling. A variety of palladium sources can be used, including palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.comresearchgate.net The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.

Research on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine provides valuable insights into optimizing these reactions. mdpi.com A study systematically investigated the influence of different bases and solvents using Pd(PPh₃)₄ as the catalyst. The results indicated that potassium phosphate (B84403) (K₃PO₄) as the base and 1,4-dioxane (B91453) as the solvent provided good yields. mdpi.com Electron-rich boronic acids were also found to favor higher product yields. mdpi.com

Table 2: Optimization of Suzuki-Miyaura Reaction for the Synthesis of 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine from 5-(4-bromophenyl)-4,6-dichloropyrimidine and Phenylboronic Acid

| Entry | Base | Solvent | Yield (%) |

| 1 | K₂CO₃ | Toluene | 42 |

| 2 | Cs₂CO₃ | Toluene | 45 |

| 3 | K₃PO₄ | Toluene | 50 |

| 4 | K₂CO₃ | 1,4-Dioxane | 55 |

| 5 | Cs₂CO₃ | 1,4-Dioxane | 58 |

| 6 | K₃PO₄ | 1,4-Dioxane | 70 |

| 7 | K₂CO₃ | DMF | 35 |

| 8 | Cs₂CO₃ | DMF | 38 |

| 9 | K₃PO₄ | DMF | 40 |

| Data adapted from a study on a closely related reaction, illustrating the effects of base and solvent optimization. mdpi.com |

Modern catalytic systems often employ specialized phosphine (B1218219) ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos), which have shown high activity in Suzuki-Miyaura reactions, even with less reactive aryl chlorides. nih.govnih.gov The use of automated systems and machine learning has also been applied to rapidly optimize reaction conditions for Suzuki-Miyaura couplings, navigating the complex interplay between substrates, catalysts, bases, and solvents to achieve high yields. chemistryviews.orgrsc.org The presence of unprotected nitrogen-rich heterocycles can inhibit the reaction, a challenge that can be overcome with carefully selected precatalysts and conditions. nih.gov

Role of Solvents and Reagents

The choice of solvents and reagents is critical for the success of each synthetic step, influencing reaction rates, yields, and the purity of the final product.

Reagents :

Phosphorus Oxychloride (POCl₃) : This is the most common and effective reagent for converting hydroxypyrimidines into their chloro-derivatives. google.com The reaction involves the substitution of the hydroxyl groups with chlorine atoms.

Bases : In the chlorination step, bases such as N,N-diisopropylethylamine (Hünig's base) or N,N-dimethylaniline are often used to facilitate the reaction with phosphorus oxychloride. google.com In the cyclization step, a base like sodium methoxide (B1231860) is crucial for the condensation reaction to proceed. google.comasianpubs.org

Precursors : The primary reagents are the starting materials that build the molecule's framework. For the target compound, these include a (4-chlorophenyl)acetic acid derivative and formamidine (B1211174) hydrochloride, which provides the N-C-N segment of the pyrimidine ring. google.com

Solvents :

Toluene : This hydrophobic solvent can be employed during the workup phase to extract the product from an aqueous layer. google.com

Methanol : Often used as a solvent in the cyclization step, particularly when using sodium methoxide. google.com

Acetonitrile : A common polar aprotic solvent used in various modern synthetic methods, including ultrasonically assisted reactions for pyrimidine synthesis. nanobioletters.com

Solvent-free Conditions : Modern, green chemistry approaches sometimes utilize solvent-free, or "neat," conditions, which can be facilitated by techniques like grinding or mechanochemistry. researchgate.netresearchgate.net

Table 1: Key Reagents and Solvents in the Synthesis of 4,6-Dichloro-5-(aryl)pyrimidines

| Synthetic Step | Reagent/Solvent | Function | Reference |

|---|---|---|---|

| Condensation & Cyclization | Sodium Methoxide | Base catalyst | google.comasianpubs.org |

| Cyclization | Methanol | Solvent | google.com |

| Chlorination | Phosphorus Oxychloride (POCl₃) | Chlorinating agent | google.com |

| Chlorination | N,N-Diisopropylethylamine | Hindered amine base | google.com |

| Work-up/Extraction | Toluene | Hydrophobic solvent | google.com |

Advanced Synthetic Techniques in Pyrimidine Chemistry

To overcome the limitations of traditional synthetic methods, such as long reaction times and harsh conditions, advanced techniques are increasingly being applied to the synthesis of pyrimidine derivatives. nih.gov These methods often align with the principles of green chemistry by improving efficiency and reducing waste. nih.govorientjchem.org

Ultrasonically Assisted Reaction Methods in Pyrimidine Derivatization

Ultrasound-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages for the preparation of heterocyclic compounds like pyrimidines. nih.gov The mechanism behind this technique is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots of intense temperature and pressure. beilstein-archives.org This effect can dramatically accelerate reaction rates. orientjchem.org

Research Findings:

Increased Efficiency : Studies consistently show that ultrasonic irradiation leads to significantly reduced reaction times and higher product yields compared to conventional heating methods. orientjchem.orgbeilstein-archives.org For instance, the synthesis of certain pyrimidine derivatives under ultrasonic conditions can be completed in minutes, whereas conventional methods might take several hours. nanobioletters.comorientjchem.org

Milder Conditions : Reactions can often be conducted at lower temperatures, which helps to minimize side reactions and the decomposition of thermally sensitive products. orientjchem.org

Green Chemistry : This technique is considered environmentally friendly due to its high energy efficiency, reduced need for harsh reagents, and the possibility of using greener solvents like water. nanobioletters.comorientjchem.org In one study, carbonitrile-bearing tetrahydropyrimidine (B8763341) derivatives were successfully synthesized in aqueous conditions using morpholine (B109124) as a catalyst under ultrasonic irradiation. orientjchem.org

Catalysis : Ultrasound can be effectively combined with various catalysts. A one-pot, multi-component reaction for synthesizing pyrimidine derivatives was successfully carried out using a recyclable ZnCr₂O₄ nanocatalyst under ultrasonic irradiation, highlighting the synergy between the advanced technique and modern catalysts. nanobioletters.com

Table 2: Comparison of Conventional vs. Ultrasonically Assisted Synthesis for Pyrimidine Derivatives

| Parameter | Conventional Method | Ultrasonically Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Often several hours | Significantly reduced (minutes to <1 hour) | orientjchem.org |

| Product Yield | Moderate to good | Good to excellent; often higher than conventional | nanobioletters.combeilstein-archives.org |

| Reaction Conditions | Often requires high temperatures | Milder conditions, often lower temperatures | orientjchem.org |

| Environmental Impact | Higher energy consumption, potential for hazardous solvents | More energy-efficient, compatible with green solvents | nanobioletters.comnih.gov |

Chemical Transformations and Derivatization of 4,6 Dichloro 5 4 Chlorophenyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing the 4,6-dichloropyrimidine (B16783) scaffold. nih.gov The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride leaving groups by a wide range of nucleophiles. For symmetrically substituted 4,6-dichloropyrimidines, mono-substitution can be achieved efficiently under controlled conditions. mdpi.com The general mechanism for SNAr reactions is typically a two-step addition-elimination sequence that proceeds through a stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com

The reaction of 4,6-dichloropyrimidines with various primary and secondary amines is a well-established method for introducing nitrogen-based substituents. These amination reactions can be controlled to achieve either mono- or di-substitution, depending on the reaction conditions and the stoichiometry of the reactants.

For instance, the catalyst-free monoamination of 4,6-dichloropyrimidine can be achieved by heating the substrate with an amine in a suitable solvent like DMF. nih.gov The reaction of 4,6-dichloro-5-(4-chlorophenyl)pyrimidine with a variety of amines (Table 1) would be expected to proceed in a similar fashion, yielding the corresponding 4-amino-6-chloro-5-(4-chlorophenyl)pyrimidine derivatives. The introduction of the first amino substituent is generally facile, while the second substitution to form a 4,6-diamino derivative often requires more forcing conditions or palladium catalysis. nih.gov The reactivity can be influenced by the steric hindrance of the incoming amine. nih.gov

Table 1: Representative Amine-Based Derivatizations

| Reactant Amine | Expected Product |

|---|---|

| Aniline | N-(6-chloro-5-(4-chlorophenyl)pyrimidin-4-yl)aniline |

| Benzylamine | N-benzyl-6-chloro-5-(4-chlorophenyl)pyrimidin-4-amine |

| Morpholine (B109124) | 4-(6-chloro-5-(4-chlorophenyl)pyrimidin-4-yl)morpholine |

| Piperidine | 4-chloro-5-(4-chlorophenyl)-6-(piperidin-1-yl)pyrimidine |

Similar to amination, the chlorine atoms of this compound can be displaced by oxygen and sulfur nucleophiles to generate alkoxy and thioether derivatives. These reactions typically involve treating the dichloropyrimidine with an alkoxide or a thiolate.

The synthesis of 4-alkoxy-6-chloro derivatives is a common strategy. For example, 4,6-dichloro-2-(methylthio)pyrimidine (B19916) can be converted to 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine by treatment with benzyl (B1604629) alcohol and a strong base like sodium hydride (NaH). arkat-usa.org This indicates that a stepwise substitution on this compound with various alcohols is feasible. The reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with an alkoxide can be well-controlled to yield the mono-substituted 4-alkoxy-6-chloro-5-nitropyrimidine. chemrxiv.org

Thio-substitutions follow a similar pattern, providing access to compounds like 4,6-dichloro-2-(propylthio)pyrimidine-5-amine from precursors containing a thio-group. google.com The displacement of a chlorine atom on the 4,6-dichloropyrimidine core with a thiol would furnish the corresponding thioether.

Table 2: Examples of Alkoxy and Thio-Substitutions

| Nucleophile | Expected Product |

|---|---|

| Sodium Methoxide (B1231860) | 4-chloro-5-(4-chlorophenyl)-6-methoxypyrimidine |

| Sodium Ethoxide | 4-chloro-6-ethoxy-5-(4-chlorophenyl)pyrimidine |

| Sodium Thiophenoxide | 4-chloro-5-(4-chlorophenyl)-6-(phenylthio)pyrimidine |

Cross-Coupling Reactions for Extended Chemical Diversity

To create more complex architectures, particularly those involving carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions are indispensable tools.

The Suzuki-Miyaura coupling reaction is a powerful method for attaching aryl or heteroaryl groups to the pyrimidine core. This reaction typically involves the coupling of the chloropyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net Research on the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has shown that it can be successfully arylated with various arylboronic acids. mdpi.comresearchgate.net

Good yields were obtained using a catalytic system of Pd(PPh₃)₄ with K₃PO₄ as the base in 1,4-dioxane (B91453) as the solvent. researchgate.net The reaction is generally more successful with electron-rich boronic acids. mdpi.comresearchgate.net Applying these conditions to this compound would allow for the selective mono-arylation at one of the chloro positions, leading to the synthesis of a variety of 4-aryl-6-chloro-5-(4-chlorophenyl)pyrimidine analogues.

Table 3: Potential Suzuki-Miyaura Coupling Products

| Arylboronic Acid | Expected Product |

|---|---|

| Phenylboronic acid | 4-chloro-5-(4-chlorophenyl)-6-phenylpyrimidine |

| 4-Methoxyphenylboronic acid | 4-chloro-5-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine |

| Thiophene-2-boronic acid | 4-chloro-5-(4-chlorophenyl)-6-(thiophen-2-yl)pyrimidine |

Annulation and Ring-Forming Reactions to Construct Fused Systems

The functionalized pyrimidine derivatives serve as key intermediates for constructing more complex, fused heterocyclic systems, which are prevalent in medicinal chemistry.

The pyrimido[4,5-b]quinoline scaffold is a significant structural motif found in many biologically active molecules. researchgate.netnih.gov A common synthetic route to this tricycle involves the reaction of a 4-aminopyrimidine (B60600) derivative with a suitable partner to form the quinoline (B57606) ring. researchgate.net

Starting from this compound, a synthetic pathway to a pyrimido[4,5-b]quinoline would logically begin with a nucleophilic aromatic substitution to install an amino group (as described in section 3.1.1), yielding a 4-amino-6-chloro-5-(4-chlorophenyl)pyrimidine intermediate. This intermediate can then undergo an intramolecular cyclization or a subsequent intermolecular reaction, such as a Friedländer annulation with a ketone, to construct the fused quinoline ring. For example, many syntheses of pyrimido[4,5-b]quinolines start from 6-aminouracils which react with aldehydes and a 1,3-dicarbonyl compound like dimedone. rsc.orgnih.gov This highlights the importance of the aminopyrimidine intermediate in building the fused system.

This two-step approach, beginning with selective amination followed by a ring-closing reaction, provides a versatile strategy for accessing novel pyrimido[4,5-b]quinoline derivatives based on the starting dichloropyrimidine.

Synthesis of Pyrimido[4,5-d]pyrimidine (B13093195) Derivatives

The fusion of a second pyrimidine ring onto the initial this compound core leads to the formation of pyrimido[4,5-d]pyrimidine derivatives. These structures are of significant interest due to their structural analogy to purines and other biologically relevant nitrogen heterocycles. While direct synthesis from this compound is not extensively documented, analogous transformations with structurally similar pyrimidines provide a clear blueprint for potential synthetic strategies.

One such strategy involves the derivatization of a C-5 substituent to facilitate the annulation of the second pyrimidine ring. For instance, a related compound, 4,6-dichloro-5-formylpyrimidine, can be utilized in a practical approach to prepare highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. nih.gov This process involves a cyclization reaction with primary amines and aldehydes, where an intramolecular amide addition to an in situ formed iminium intermediate is the key step. nih.gov This methodology highlights the potential to first modify the C-5 aryl group of this compound to a reactive handle, such as a formyl or carboxyl group, which can then undergo cyclization to form the pyrimido[4,5-d]pyrimidine scaffold.

Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with various reagents to construct the pyrimido[4,5-d]pyrimidine system. osi.lv This suggests that conversion of the chloro groups of this compound to amino functionalities, followed by introduction of an acetyl group at a suitable position, could pave the way for this type of cyclization.

Furthermore, the synthesis of pyrimido[5,4-d]pyrimidine (B1612823) derivatives has been achieved from 6-cyanopurine (B1214740) precursors. nih.gov This underscores the general principle of utilizing a suitably functionalized pyrimidine ring as a template for the construction of the fused pyrimido[4,5-d]pyrimidine system. The reaction conditions for these transformations often involve heating in the presence of a suitable cyclizing agent.

A representative reaction scheme based on analogous transformations is presented below:

| Starting Material Analogue | Reagents and Conditions | Product Type | Reference |

| 4,6-dichloro-5-formylpyrimidine | Primary amines, Aldehydes | 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones | nih.gov |

| 5-acetyl-4-aminopyrimidines | Various cyclizing agents | Pyrimido[4,5-d]pyrimidine derivatives | osi.lv |

| 6-cyanopurine | Hydrazine hydrate, Aldehydes | Pyrimido[5,4-d]pyrimidine derivatives | nih.gov |

Cyclization to Pyrrolo[2,3-d]pyrimidine and Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

The construction of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds from this compound represents a significant expansion of its chemical space, leading to compounds with a wide range of biological activities.

Pyrrolo[2,3-d]pyrimidine Derivatives:

The synthesis of the pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, typically involves the annulation of a pyrrole (B145914) ring onto a pre-existing pyrimidine. A common strategy is the cyclocondensation of a 4-aminopyrimidine derivative with a three-carbon unit. For instance, the reaction of α-halomethylbenzylketones with 2,6-diamino-4-hydroxypyrimidine has been shown to yield 2-amino-6-(substituted)methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones. nih.govnih.gov This suggests a viable route starting from a derivative of this compound where one of the chloro groups is converted to a hydroxyl or amino group.

A general method for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves the cyclization of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol under acidic conditions, followed by chlorination. google.com This highlights a pathway where the C-5 aryl substituent of the title compound could be modified to incorporate a latent aldehyde functionality, which is then used to construct the pyrrole ring.

The following table summarizes a potential synthetic approach based on related transformations:

| Pyrrole Ring Precursor | Pyrimidine Reactant Analogue | Key Transformation | Product | Reference |

| α-halomethylbenzylketones | 2,6-diamino-4-hydroxypyrimidine | Cyclocondensation | 2-amino-6-(substituted)methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | nih.govnih.gov |

| 2,2-dimethoxyethyl group at C-5 | 6-aminopyrimidin-4-ol | Acid-catalyzed cyclization and chlorination | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | google.com |

Pyrido[2,3-d]pyrimidine Derivatives:

The synthesis of pyrido[2,3-d]pyrimidines, also known as 5-deazaquinazolines, can be achieved through various cyclization strategies starting from substituted pyrimidines. A prevalent method involves the reaction of 4-aminopyrimidines with 1,3-dicarbonyl compounds or their equivalents. For example, 6-aminouracil (B15529) reacts with acetylacetone (B45752) in the presence of phosphoric acid to yield a pyrido[2,3-d]pyrimidine derivative. This suggests that converting the chloro groups of this compound to amino and hydroxyl functionalities could enable this type of cyclization.

Another approach involves the reaction of o-aminonicotinonitrile derivatives, which can be prepared from pyrimidine precursors, followed by intramolecular heterocyclization to afford pyrido[2,3-d]pyrimidines. nih.gov Furthermore, multi-component reactions involving barbituric acid derivatives, benzaldehyde (B42025) derivatives, and ammonium (B1175870) acetate (B1210297) have been employed for the synthesis of pyrido[2,3-d:5,6-d']dipyrimidines, indicating the versatility of building the pyridine (B92270) ring system. researchgate.net

A summary of synthetic strategies for pyrido[2,3-d]pyrimidines is provided in the table below:

| Pyridine Ring Precursors | Pyrimidine Reactant Analogue | Key Transformation | Product Family | Reference |

| 1,3-Dicarbonyl compounds | 4-aminopyrimidines | Condensation/Cyclization | Pyrido[2,3-d]pyrimidines | |

| Acylation/Thioacylation reagents | o-aminonicotinonitrile (from pyrimidine) | Intramolecular heterocyclization | Pyrido[2,3-d]pyrimidines | nih.gov |

| Barbituric acid, Benzaldehyde, Ammonium acetate | - | Four-component reaction | Pyrido[2,3-d:5,6-d']dipyrimidines | researchgate.net |

Multi-Component Reactions in Derivatization

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step, which is highly valuable for the derivatization of this compound. While specific MCRs starting directly from this compound are not widely reported, the principles of MCRs can be applied to its derivatives.

For instance, the Hantzsch reaction, a well-known MCR, is used to synthesize 1,4-dihydropyridines. beilstein-journals.org By analogy, a derivative of this compound bearing an aldehyde functionality could potentially participate in a Hantzsch-type reaction to construct a fused dihydropyridine (B1217469) ring.

The Ugi four-component reaction is another powerful tool for generating molecular diversity. beilstein-journals.org This reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, could be adapted for the derivatization of this compound. For example, a derivative with an amino or carboxylic acid group could serve as one of the components in an Ugi reaction, leading to highly functionalized products.

The following table illustrates the potential application of MCRs for the derivatization of the title compound based on general principles:

| Multi-Component Reaction | Key Components | Potential Application to Derivatized Title Compound | Resulting Scaffold | Reference |

| Hantzsch Reaction | Aldehyde, β-ketoester, Ammonia | Derivative with an aldehyde group | Dihydropyridine-fused pyrimidine | beilstein-journals.org |

| Ugi Reaction | Aldehyde, Amine, Carboxylic acid, Isocyanide | Derivative with an amino or carboxylic acid group | Highly functionalized acyclic or heterocyclic adducts | beilstein-journals.org |

| Petasis Reaction | Secondary amine, Aldehyde, Boronic acid | Derivative with a secondary amine or aldehyde group | Functionalized pyrimidine derivatives | beilstein-journals.org |

Functionalization of the Pyrimidine Ring at the C-5 Position

Direct functionalization at the C-5 position of the pyrimidine ring in this compound is challenging due to the presence of the bulky 4-chlorophenyl group. However, transformations involving this position are crucial for synthesizing certain classes of derivatives.

While direct C-H activation at the C-5 position of this specific molecule is not well-documented, related systems offer insights into potential methodologies. For instance, the reaction of 4,6-dichloro-5-nitropyrimidine with C-nucleophiles demonstrates that the C-5 position can be a site of reactivity, although in this case, it is activated by the nitro group. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for C-C bond formation. mdpi.com It is conceivable that if a suitable leaving group, such as a bromo or iodo group, were introduced at the C-5 position of a pyrimidine precursor before the introduction of the 4-chlorophenyl group, subsequent cross-coupling reactions could be performed to introduce a variety of substituents.

Furthermore, the functionalization of the C-5 position can be achieved through cyclization reactions that utilize this position as an anchor point. As mentioned in the synthesis of pyrrolo[2,3-d]pyrimidines, the introduction of a side chain at C-5 that can undergo intramolecular cyclization is a key strategy. google.com

The table below outlines potential strategies for functionalization at the C-5 position based on analogous systems:

| Functionalization Strategy | Key Reagents/Conditions | Potential Outcome | Reference |

| Nucleophilic Aromatic Substitution (on C-5 nitro analogue) | C-Nucleophiles | Substitution of the nitro group | researchgate.net |

| Palladium-Catalyzed Cross-Coupling (on C-5 halo precursor) | Boronic acids, Pd catalyst | Introduction of new aryl or alkyl groups at C-5 | mdpi.com |

| Intramolecular Cyclization | Acid or base catalysis on a C-5 side chain | Formation of a fused ring system | google.com |

Computational and Theoretical Investigations of 4,6 Dichloro 5 4 Chlorophenyl Pyrimidine and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. For derivatives of 4,6-dichloro-5-(4-chlorophenyl)pyrimidine, DFT calculations provide a detailed picture of the electron distribution, which is fundamental to understanding their reactivity and intermolecular interactions.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. For instance, a study on a related dichlorinated compound, (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite), revealed a low energy gap of 2.947 eV, indicating that a HOMO to LUMO transition is highly feasible, suggesting its suitability for various electronic applications. doaj.org

Natural Bond Orbital (NBO) analysis is another DFT-based method that offers insights into charge distribution, hybridization, and the nature of bonding. In a study of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, NBO analysis identified strong conjugative interactions and polarization due to the movement of the π-electron cloud from donor to acceptor groups. nih.gov Similar analyses on pyrimidine (B1678525) derivatives help in understanding the stabilizing effects of intramolecular hyperconjugative interactions. DFT calculations on 4,6-dichloro-5-nitrobenzofuroxan have also shown that the chlorine atoms significantly influence the dihedral angle and rotational barrier of adjacent functional groups, a principle that applies to the chlorophenylpyrimidine core. mdpi.com

Table 1: Key Electronic Descriptors from DFT Studies on Related Compounds

| Descriptor | Significance | Typical Findings for Related Heterocycles |

|---|---|---|

| HOMO Energy | Correlates with electron-donating ability | Localized on electron-rich regions like phenyl rings or amino groups. |

| LUMO Energy | Correlates with electron-accepting ability | Often centered on the electron-deficient pyrimidine or triazine ring. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability | Smaller gaps suggest higher reactivity. doaj.org |

| Molecular Electrostatic Potential (MEP) | Predicts sites for nucleophilic and electrophilic attack | Negative potential (red/yellow) on nitrogen atoms; positive potential (blue) on hydrogens. nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used to screen and rationalize the biological activity of pyrimidine derivatives.

Derivatives of this compound are often investigated as potential inhibitors of various enzymes. Docking studies simulate how these molecules fit into the active site of a target protein, calculating a "docking score" that estimates binding affinity. For example, novel pyrimidine derivatives have been docked against the main protease (Mpro) of SARS-CoV-2 to evaluate their antiviral potential. nih.gov In other research, pyrazolo[3,4-d]pyrimidine derivatives showed high docking scores against TRAP1 kinase, with key interactions involving amino acid residues like ASP 594 and CYS 532, suggesting their potential as anticancer agents. mdpi.com

The types of interactions observed in these simulations are crucial for understanding the structure-activity relationship. Common interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens) in the protein.

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (e.g., the chlorophenyl ring) and hydrophobic pockets in the receptor.

Electrostatic Interactions: Arise from the attraction or repulsion of charged groups.

Docking studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives identified hydrogen bonding, electrostatic, and hydrophobic interactions as key to their binding with α-glucosidase and α-amylase, corroborating their potential as antidiabetic agents. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations to Elucidate Conformational Behavior and Stability

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose, explore the conformational flexibility of the ligand, and calculate binding free energies.

For promising pyrimidine derivatives identified through docking, MD simulations are often the next step. A typical MD simulation runs for tens to hundreds of nanoseconds. The stability of the ligand-protein complex is commonly assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. For instance, MD simulations were used to validate the stability of a 2-chloro-5-[(4-chlorophenyl)sulfamoyl]benzamide derivative in the active sites of α-glucosidase and α-amylase. nih.gov

MD simulations can also provide deeper thermodynamic insights into the binding process through techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which calculates the free energy of binding. mdpi.com This information is invaluable for refining lead compounds to improve their binding affinity and stability.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, which features a reactive dichloropyrimidine core, understanding its reaction mechanisms is key to its synthetic utility.

The pyrimidine ring is susceptible to Nucleophilic Aromatic Substitution (SNAr), where the chlorine atoms act as leaving groups. Computational studies can model the step-by-step process of these reactions. For example, DFT calculations on the reaction of 4,6-dichloro-5-nitrobenzofuroxan with amines confirmed that substitution occurs selectively at one of the chlorinated positions and proceeds via a "non-aromatic" nucleophilic substitution pathway. mdpi.com

Studies on related dichloropyrimidines, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have shown that the selectivity of substitution (i.e., which chlorine is replaced) can be driven by steric factors of the incoming nucleophile. researchgate.net Computational modeling can rationalize these experimental observations by comparing the activation energies for different reaction pathways. Similarly, investigations into the amination of chloropyrimidines have used computational models to understand the role of acid catalysts, which activate the ring towards nucleophilic attack. acs.org

Prediction of Spectroscopic Properties to Aid Structural Elucidation

Computational methods, particularly DFT, can accurately predict various spectroscopic properties, such as vibrational (FT-IR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These predicted spectra serve as a valuable reference to help interpret experimental data and confirm the structure of newly synthesized compounds.

For example, a study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole found a high correlation (R² = 0.998) between the vibrational frequencies observed in the experimental FT-IR spectrum and those calculated using DFT at the B3LYP/6-311+G(d,p) level. nih.gov This strong agreement provides high confidence in the structural assignment.

Time-dependent DFT (TD-DFT) is specifically used to predict electronic absorption spectra (UV-Vis). TD-DFT calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*). doaj.org For complex pyrimidine derivatives, where spectral interpretation can be challenging, these computational predictions are an essential tool for structural verification.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For pyrimidine derivatives, 3D-QSAR models are often developed. These models consider the three-dimensional properties of the molecules, such as steric and electrostatic fields. In one study, a 3D-QSAR model was built for a series of pyrazolo[3,4-d]pyrimidine derivatives acting as TRAP1 inhibitors, resulting in a statistically significant model (R² = 0.96) that could guide the design of more potent analogs. mdpi.com Another study on 4-arylthieno[3,2-d]pyrimidine derivatives identified key descriptors like dipole moment and Wiener index as being significant for their activity against adenosine (B11128) receptors. researchgate.net

The ultimate goal of QSAR is to create a predictive model that can screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine |

| 4,6-dichloro-5-nitrobenzofuroxan |

| 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole |

| (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite) |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide |

| 4-arylthieno[3,2-d]pyrimidine |

Structure Activity Relationship Sar Studies of 4,6 Dichloro 5 4 Chlorophenyl Pyrimidine Derivatives

Impact of Substituent Modifications on Biological Profiles

The biological activity of pyrimidine (B1678525) derivatives can be significantly modulated by the nature and position of various substituents. acs.orgnih.gov While specific SAR studies on 4,6-dichloro-5-(4-chlorophenyl)pyrimidine are not extensively detailed in publicly available literature, principles can be drawn from studies on analogous 5-phenylpyrimidine (B189523) and other related heterocyclic structures.

Research on a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, which share a similar core, revealed important SAR insights for their anti-cancer activity. nih.gov The substitution pattern on the 5-phenyl ring was found to be a critical determinant of potency. For instance, the presence of small electron-withdrawing or electron-donating groups on the phenyl ring can influence the compound's interaction with its biological target. The structure-activity relationship for this series of compounds was noted to mimic that of related nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidines, suggesting that findings from one series may be cautiously extrapolated to another. nih.gov

In a different series of 4,6-diarylpyrimidin-2-amine derivatives, various substitutions on the aryl rings were shown to impact anti-tubercular activity. nih.gov This highlights the general principle that the electronic and steric properties of substituents on the aryl moieties of 5-phenylpyrimidine-like scaffolds play a pivotal role in their biological activity.

Furthermore, studies on other heterocyclic systems underscore the importance of specific substitutions. For example, in a series of pyridine-3-carbonitrile (B1148548) derivatives, replacing a phenyl group with a 4-chlorobenzene or a 4-bromobenzene significantly altered cytotoxic activity against cancer cell lines. nih.gov This suggests that halogen substitutions on the aryl ring, similar to the 4-chloro substitution in the primary compound of interest, are key modulators of biological effect.

The table below summarizes general SAR findings from related pyrimidine and pyridine (B92270) derivatives, which may provide insights into the potential impact of substituent modifications on this compound analogs.

| Scaffold | Substituent Modification | Impact on Biological Activity | Reference |

| 6-Chloro-5-(substituted)phenylpyrimidines | Varied substituents on the 5-phenyl ring | Potency is sensitive to the nature of the substituent. | nih.gov |

| 4,6-Diarylpyrimidines | Substitutions on the aryl rings | Influences anti-tubercular activity. | nih.gov |

| Pyridine-3-carbonitriles | Halogen substitution on the aryl ring | Modulates cytotoxic potency. | nih.gov |

Positional Isomer Effects on Activity

In a study of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives, moving a chlorine atom from the para-position to the meta-position on a phenyl ring enhanced cytotoxic activity against certain cancer cell lines. nih.gov This demonstrates that even a subtle change in the location of a substituent on an aromatic ring can lead to significant differences in biological effect.

Similarly, research on quinobenzothiazine derivatives showed that the cyclization of a precursor could lead to a mixture of isomers with substitutions at different positions on a phenyl ring, which were not separable. nih.gov The inability to isolate and test individual isomers can complicate the interpretation of biological data.

| Scaffold | Isomeric Variation | Effect on Activity | Reference |

| 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-diones | para-chloro vs. meta-chloro phenyl substituent | meta-chloro isomer showed enhanced cytotoxicity. | nih.gov |

| Quinobenzothiazines | Substitution at position 2 vs. position 6 of a phenyl ring | Resulted in an inseparable mixture of isomers. | nih.gov |

Stereochemical Influences on Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the action of many drugs. mdpi.com Chiral molecules and their mirror images (enantiomers) can exhibit markedly different pharmacological and toxicological properties because biological systems, such as enzymes and receptors, are themselves chiral. mdpi.com

For pyrimidine-based compounds, the introduction of a chiral center can lead to enantiomers with distinct biological activities. For instance, a study on pyrimidine-pyrazine-oxazole compounds with different stereochemistry showed a drastic difference in their anticancer properties. nih.gov This underscores the principle that the specific 3D shape of a molecule is paramount for its interaction with its biological target.

In an investigation into nature-inspired 3-Br-acivicin isomers, which are heterocyclic compounds, only the isomers with a specific (5S, αS) absolute configuration displayed significant antiplasmodial activity. This was attributed to a stereoselective uptake mechanism. Furthermore, molecular modeling suggested that while stereochemistry affected target binding for some subclasses, for others, the difference in biological activity was mainly due to this selective transport into the cell.

Although specific research on the stereochemical influences of chiral derivatives of this compound is not detailed in the available literature, the general importance of stereochemistry in drug design is well-established and would be a critical consideration in the development of any such chiral analogues.

The table below provides examples of how stereochemistry impacts the activity of related compounds.

| Compound Class | Stereochemical Feature | Influence on Efficacy | Reference |

| Pyrimidine-pyrazine-oxazole compounds | Different stereoisomers | Drastic differences in anticancer properties. | nih.gov |

| 3-Br-acivicin isomers | (5S, αS) vs. other configurations | Only the (5S, αS) isomers showed potent antimalarial activity. |

Biological Activity and Mechanistic Studies of 4,6 Dichloro 5 4 Chlorophenyl Pyrimidine Derivatives

Anticancer Activities and Associated Cellular Pathways

Derivatives of 4,6-dichloro-5-phenylpyrimidine (B2428892) have been identified as potential candidates for anticancer therapeutics due to their cytotoxic effects on various cancer cell lines. The core structure is a versatile scaffold that allows for modifications to enhance potency and selectivity against cancer cells.

Topoisomerase Inhibition

Currently, there is no specific research available in the public domain that directly links 4,6-dichloro-5-(4-chlorophenyl)pyrimidine or its immediate derivatives to topoisomerase inhibition.

Antimitotic Mechanisms

While direct studies on the antimitotic mechanisms of this compound derivatives are not prevalent, related pyrimidine (B1678525) compounds have shown such activity. For instance, the derivative 4,6-dimethyl-2-amino-3,4,5-trimethoxyphenyl-pyrimidine has been reported to arrest the mitotic cycle of mammalian cells at the metaphase stage. nih.gov This compound was also found to inhibit the cellular uptake of nucleosides, a process crucial for cell division. nih.gov The antimitotic effect was observed to be species-specific, with human cells showing the highest sensitivity. nih.gov

Inhibition of Protein Kinases (e.g., MARK4)

There is no direct scientific evidence to suggest that this compound or its derivatives act as inhibitors of the protein kinase MARK4.

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Pyrimidine derivatives are recognized for their anti-inflammatory potential, primarily through the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition

The pyrimidine scaffold is a key feature in a number of selective COX-2 inhibitors. nih.gov These inhibitors play a role in reducing inflammation by blocking the conversion of arachidonic acid to prostaglandins. nih.gov While direct studies on this compound are not available, research on related pyrimidine structures highlights their potential in this area. For example, certain pyrimidine derivatives have demonstrated high selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Antimicrobial Efficacy

Derivatives of pyrimidines have demonstrated significant antimicrobial properties, indicating their potential application in treating bacterial and fungal infections. impactjournals.us The core structure can be modified to enhance activity against a range of pathogens.

Research into new 2,4,6-substituted pyrimidines, including those with a p-chlorophenyl group at the 6-position, has shown promising results. impactjournals.us These compounds have been tested against various Gram-positive and Gram-negative bacteria, as well as fungi. impactjournals.us Notably, pyrimidines containing imino and thioxo groups at the 2-position exhibited strong antibacterial effects. impactjournals.us Furthermore, certain derivatives showed very good inhibitory effects against the fungus Candida albicans. impactjournals.us

| Compound Type | Microorganism | Activity |

| 2,4,6-substituted pyrimidines with p-chlorophenyl group | Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes) | Good antibacterial effect impactjournals.us |

| 2,4,6-substituted pyrimidines with p-chlorophenyl group | Gram-negative bacteria (Serratia marcescens, Pseudomonas aeruginosa) | Good antibacterial effect impactjournals.us |

| 2,4,6-substituted pyrimidines with p-chlorophenyl group | Fungi (Candida albicans) | Very good inhibition effect impactjournals.us |

Antibacterial Spectrum and Mechanisms

Derivatives of the pyrimidine class have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. Research into a thiophenyl-pyrimidine derivative showed it to be an effective agent against several Gram-positive strains. This compound exhibited greater antibacterial potency against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) than the conventional antibiotics vancomycin (B549263) and methicillin. The activity against Gram-negative bacteria was found to be weaker, a phenomenon potentially attributable to the difficulty of penetrating the outer membrane of these bacteria.

The primary mechanism of action for these thiophenyl-pyrimidine derivatives is the inhibition of bacterial cell division. nih.gov The compound was found to effectively inhibit the polymerization of the FtsZ protein, a crucial component of the bacterial cytoskeleton and cell division machinery. nih.gov This disruption of FtsZ polymerization and its associated GTPase activity leads to a bactericidal effect. nih.gov Studies on S-substituted 4,6-dihalogeno-2-mercaptobenzimidazoles, a related class of halogenated heterocyclic compounds, also confirm a general trend of lower susceptibility among Gram-negative bacteria compared to Gram-positive strains. nih.gov For instance, Pseudomonas aeruginosa was highly resistant to these benzimidazole (B57391) derivatives. nih.gov

| Compound Type | Bacterial Strain | Reported Activity | Source |

|---|---|---|---|

| Thiophenyl-pyrimidine derivative | Gram-positive strains (e.g., MRSA, VREs) | Higher potency than vancomycin and methicillin | |

| Thiophenyl-pyrimidine derivative | Gram-negative strains | Weaker antibacterial activity | |

| 4,6-dichloro-2-(4-nitrobenzylthio)-1H-benzimidazole | Gram-positive bacteria | MIC range: 0.78-50 µg/ml (4-32 times more potent than nitrofurantoin (B1679001) against most strains tested) | nih.gov |

| 4,6-dibromo-2-(4-nitrobenzylthio)-1H-benzimidazole | Gram-positive bacteria | MIC range: 0.78-50 µg/ml | nih.gov |

Antifungal Spectrum and Mechanisms

The pyrimidine framework is integral to several established and experimental antifungal agents. frontiersin.orgasm.org Commercially significant agricultural fungicides like pyrimethanil (B132214) and diflumetorim (B165605) are based on this scaffold. frontiersin.orgasm.org In the realm of human pathogens, pyrimidine derivatives have been identified with broad-spectrum activity, including against challenging mold species like Aspergillus fumigatus. nih.gov

Research has explored various series of pyrimidine derivatives for their fungicidal properties against plant pathogenic fungi, with many compounds showing potent activity. frontiersin.org For instance, certain novel pyrimidine derivatives containing an amide moiety have demonstrated excellent antifungal activity against Phomopsis sp., with EC₅₀ values superior to the commercial fungicide Pyrimethanil. asm.orgnih.gov One such compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, showed an EC₅₀ value of 10.5 μg/ml against Phomopsis sp., compared to 32.1 μg/ml for Pyrimethanil. asm.orgnih.gov

The mechanisms underlying the antifungal action of pyrimidine derivatives are diverse. One key target is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. nih.gov A series of novel 2-phenylpyrimidine (B3000279) derivatives were designed as CYP51 inhibitors and showed significant efficacy against multiple clinically relevant fungal strains, outperforming the first-line drug fluconazole. nih.gov Another identified mechanism involves the perturbation of endoplasmic reticulum (ER) function, which induces the unfolded protein response and inhibits the secretion of fungal enzymes. nih.gov The well-known antifungal 5-flucytosine is a pyrimidine-based anti-metabolite that interferes with macromolecular synthesis. researchgate.net

| Compound/Series | Fungal Target | EC₅₀ / Inhibition | Source |

|---|---|---|---|

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | EC₅₀: 10.5 µg/ml | asm.orgnih.gov |

| Pyrimethanil (Control) | Phomopsis sp. | EC₅₀: 32.1 µg/ml | asm.orgnih.gov |

| Novel Pyrimidine Derivatives (general) | Various phytopathogenic fungi | Showed potent fungicidal activities, some exceeding controls | frontiersin.org |

| 2-phenylpyrimidine derivative (C6) | Clinically susceptible fungal strains | Superior efficacy compared to fluconazole | nih.gov |

Other Investigated Biological Activities

Antiviral Properties

The pyrimidine nucleus is a recurring motif in compounds exhibiting a wide range of antiviral activities. nih.gov Derivatives have been developed and tested against numerous viruses, including influenza virus, respiratory syncytial virus, herpes virus, hepatitis B and C (HBV/HCV), and human immunodeficiency virus (HIV). nih.gov For example, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which share a substituted chlorophenyl group, led to compounds with activity against the tobacco mosaic virus (TMV). nih.govresearchgate.net The broad applicability of the pyrimidine scaffold makes it a privileged structure in the search for novel antiviral therapies. nih.gov

Antihypertensive Properties

Certain pyrimidine derivatives have been investigated for their potential to lower blood pressure. researchgate.net A series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which contain a pyrimidine ring as part of the larger quinazoline (B50416) structure, were shown to reduce blood pressure in spontaneously hypertensive rats. researchgate.net The mechanism for some of these compounds involves alpha-adrenoceptor blocking effects. researchgate.net Other research has focused on designing 1,4-dihydropyrimidine (B1237445) carboxamides based on pharmacophore models for antihypertensive activity. These compounds produced a considerable decrease in blood pressure in rats, with many showing activity comparable to the calcium channel blocker nifedipine.

Antitubercular Activity

The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents, and pyrimidine derivatives have emerged as a promising class of compounds. frontiersin.org Specifically, a series of 4,6-disubstituted pyrimidines were identified as potent noncovalent inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1). asm.org DprE1 is a critical enzyme involved in the synthesis of the mycobacterial cell wall. One of the most potent derivatives from this series demonstrated high activity against Mycobacterium tuberculosis (Mtb) H37Rv, both in culture and within a macrophage model. asm.org

| Compound Type | Target | MIC₉₀ (Mtb H37Rv) | Source |

|---|---|---|---|

| 4,6-disubstituted pyrimidine derivative (Compound 33) | DprE1 | 0.6 µM | asm.org |

| 4,6-disubstituted pyrimidine derivative (Compound 33) | DprE1 (intracellular) | 0.07 µM | asm.org |

Molecular Mechanisms of Action and Target Identification

The biological effects of this compound derivatives and related compounds are rooted in their interaction with specific molecular targets. The diversity of these targets highlights the chemical versatility of the pyrimidine scaffold.

Antibacterial Action: The primary identified mechanism is the inhibition of the FtsZ protein, which is essential for bacterial cytokinesis. By preventing FtsZ polymerization, these compounds disrupt cell division, leading to cell death. nih.gov

Antitubercular Action: For antitubercular pyrimidines, a key target is the enzyme DprE1. asm.org Inhibition of this enzyme disrupts the synthesis of arabinogalactan (B145846) and lipoarabinomannan, which are essential components of the unique mycobacterial cell wall. asm.org

Antihypertensive Action: The antihypertensive effects observed in related pyrimidine-containing structures are often due to antagonism of specific receptors or channels. Identified mechanisms include the blockade of alpha-adrenoceptors and the inhibition of calcium channels, both of which lead to vasodilation and a reduction in blood pressure. researchgate.net

Antifungal Action: In fungi, pyrimidine derivatives can act as anti-metabolites or enzyme inhibitors. researchgate.net A significant mechanism is the inhibition of CYP51, which blocks the synthesis of ergosterol, compromising the integrity of the fungal cell membrane. nih.gov Other derivatives have been shown to disrupt the function of the endoplasmic reticulum. nih.gov

Other Enzyme Inhibition: Beyond these activities, related pyrimidine structures have been identified as potent and selective inhibitors of other enzymes, such as dipeptidyl peptidase-4 (DPP4), a target for type 2 diabetes treatment.

Potential Applications and Future Research Trajectories

Development as Lead Compounds in Drug Discovery

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds, including the nucleic acids of DNA and RNA. nih.govmdpi.com Pyrimidine derivatives are known to exhibit a wide spectrum of therapeutic activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. nih.govresearchgate.net The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

4,6-Dichloro-5-(4-chlorophenyl)pyrimidine serves as a key intermediate or starting material for the synthesis of more complex molecules. The two chlorine atoms at the 4 and 6 positions are highly reactive and susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups. sltchemicals.com This versatility is crucial in lead optimization, where chemists systematically modify a compound's structure to improve its potency, selectivity, and metabolic stability.

Research on related structures underscores this potential:

Derivatives of pyrazolo[3,4-d]pyrimidine, such as N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine, have been identified as promising hit compounds in the discovery of novel protein kinase inhibitors. nih.gov

Imidazo[1,2-a]pyrimidine derivatives containing a dichlorophenyl group, such as (+)-6-(aminomethyl)-5-(2,4-dichlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamide, have been developed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP4) for potential type 2 diabetes treatment. nih.gov

Studies have shown that pyrimidine derivatives can be designed to target a variety of enzymes and receptors, with some compounds showing potential as anticonvulsant agents. ptfarm.pl

The core structure of this compound is therefore a promising starting point for generating libraries of novel compounds for high-throughput screening and subsequent development into therapeutic agents. nih.gov

Table 1: Therapeutic Potential of Pyrimidine Scaffolds

| Therapeutic Area | Examples of Activity | Relevant Citations |

|---|---|---|

| Oncology | Inhibition of protein kinases, interference with nucleic acid synthesis. | researchgate.net, mdpi.com, nih.gov |

| Infectious Diseases | Antiviral (e.g., HIV), antibacterial, and antifungal agents. | sltchemicals.com, researchgate.net, nih.gov |

| Metabolic Disorders | DPP4 inhibitors for diabetes treatment. | nih.gov |

| Neurological Disorders | Anticonvulsant properties. | ptfarm.pl |

| Inflammatory Diseases | Modulation of inflammatory pathways. | researchgate.net, nih.gov |

Role in Agrochemical Development

The pyrimidine framework is as vital in modern agriculture as it is in medicine. sltchemicals.com Pyridine (B92270) and pyrimidine derivatives are considered "chip" intermediates in the pesticide industry, forming the basis for many highly effective and low-toxicity crop protection products. agropages.com Halogenated heterocyclic compounds, in particular, play a crucial role in the development of herbicides, fungicides, and insecticides. sltchemicals.comsemanticscholar.org

This compound can serve as a key precursor in this sector. sltchemicals.com The chlorinated pyrimidine structure is a versatile building block for creating new active ingredients. sltchemicals.com The presence of trifluoromethyl groups, another form of halogenation, in pyridine-based agrochemicals is well-established, highlighting the importance of halogen atoms in conferring desired biological activity and physicochemical properties. semanticscholar.org The development of new pesticides is moving towards products that are highly selective, have low toxicity to non-target organisms, and are environmentally non-persistent, a standard that new pyrimidine-based compounds could meet. agropages.com

Exploration as Materials with Specific Functional Properties (e.g., Non-Linear Optical Materials)

Beyond biological applications, pyrimidine derivatives are being explored for their use in materials science. sltchemicals.com The pyrazolo[1,5-a]pyrimidine (B1248293) core, a related heterocyclic system, has garnered significant interest from material scientists for its potential in creating materials with intriguing optical applications and for use as chemosensors. rsc.org The electronic properties of such aromatic heterocyclic systems can be tuned through chemical modification. The synthesis of high-performance materials, including those for use in electronic chemicals, represents a growing application area for pyrimidine-based compounds. sltchemicals.com Given these trends, this compound could be investigated as a precursor for novel functional materials, where its specific substitution pattern might lead to desirable electronic or optical properties.

Challenges and Opportunities in Pyrimidine Chemistry

Despite the widespread use of pyrimidines, significant challenges and opportunities remain in their chemical synthesis and modification. A major challenge is the high resonance stabilization energy of the aromatic ring, which can make certain transformations difficult to achieve. chinesechemsoc.org

However, this also presents an opportunity for innovation. A key area of interest is the development of "skeletal editing" strategies, which would allow for the direct transformation of the pyrimidine core into other heterocyclic systems, such as pyridines. chinesechemsoc.org Such methods could greatly accelerate drug discovery by enabling late-stage modification of complex molecules, potentially altering their metabolic stability and other drug-like properties. chinesechemsoc.org The continued development of novel synthetic methodologies to access complex and diversely functionalized pyrimidines is a central theme in modern organic chemistry. researchgate.net

Emerging Trends in the Synthesis and Application of Halogenated Pyrimidines

The synthesis of halogenated heterocycles is a field of continuous evolution. A significant emerging trend is the development of more environmentally friendly and efficient synthetic methods. For instance, recent research has demonstrated the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines using a hypervalent iodine(III) reagent and potassium halides in water at room temperature, avoiding the harsh conditions and organic solvents of older methods. rsc.org

Furthermore, the strategic incorporation of halogen atoms remains a vital tool in medicinal and agrochemical chemistry. semanticscholar.orgrsc.org Halogenation can profoundly influence a molecule's conformation, acidity, metabolic pathways, and binding affinity to biological targets. semanticscholar.org The synthesis of functionalized tricyclic pyrimidinones (B12756618) and other complex condensed heterocyclic systems often involves halogenated intermediates, underscoring their importance in building molecular complexity. researchgate.net The ongoing exploration of new halogenated pyrimidine derivatives continues to yield compounds with potent and selective biological activities.

常见问题

Q. What are the most reliable synthetic routes for 4,6-dichloro-5-(4-chlorophenyl)pyrimidine, and how can reaction conditions be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A study demonstrated that using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent system of THF/H₂O (4:1) at 80°C for 12 hours yields derivatives with >85% efficiency . Key optimization parameters include:

- Catalyst loading : 2 mol% Pd achieved optimal results.

- Base selection : K₂CO₃ outperformed Na₂CO₃ in minimizing side reactions.

- Substrate ratio : A 1:1.2 molar ratio of aryl boronic acid to dichloropyrimidine precursor reduced unreacted starting material.

Q. How is this compound characterized, and what analytical techniques are critical for validation?

Characterization involves:

- NMR spectroscopy : Distinct singlet peaks for pyrimidine protons (δ 8.96–9.09 ppm in -NMR) and chlorine-substituted carbons (δ 152–160 ppm in -NMR) .

- Mass spectrometry : EI/MS shows [M+H]+ peaks at m/z 259.5 (base peak) and fragmentation patterns (e.g., loss of Cl groups at m/z 229.3) .

- Elemental analysis : C, H, N percentages must align with theoretical values (e.g., C: 58.80%, H: 3.48%, N: 8.07%) .

Q. What are the stability and storage considerations for this compound?

- Thermal stability : Decomposition occurs above 214°C, as indicated by differential scanning calorimetry (DSC) .

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Hygroscopicity : Low moisture absorption (<0.5% w/w at 25°C), but desiccants are recommended for long-term storage .

Q. What are the primary applications of this compound in academic research?

- Pharmaceutical intermediates : Used in synthesizing endothelin receptor antagonists like Macitentan .

- Reference standards : Serves as a certified impurity (Macitentan Impurity 13) for analytical method validation (HPLC, LC-MS) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives based on this scaffold?

Density functional theory (DFT) studies reveal:

- Electrophilic reactivity : The 4- and 6-chloro positions are most reactive toward nucleophilic substitution (NPA charges: –0.32 e) .

- Steric effects : Substituents at the 5-(4-chlorophenyl) group influence planarity, with dihedral angles ranging 15–25° .

- Table 1 : Key computational parameters for derivative design:

| Parameter | Value (DFT/B3LYP/6-31G*) | Significance |

|---|---|---|

| HOMO-LUMO gap (eV) | 4.2 | Predicts charge-transfer reactivity |

| LogP | 3.8 | Guides solubility optimization |

| Polar surface area (Ų) | 45.7 | Impacts membrane permeability |

Q. How do contradictory data in synthesis yields arise, and how can they be resolved?

Discrepancies in reported yields (e.g., 72% vs. 85%) stem from:

Q. What advanced analytical techniques are used to resolve structural ambiguities in derivatives?

- X-ray crystallography : Confirms spatial arrangement of the 4-chlorophenyl group (e.g., C–Cl bond length: 1.73 Å) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .

- High-resolution mass spectrometry (HRMS) : Differentiates isobaric fragments (e.g., isotopes) with <2 ppm error .

Q. What are the mechanistic insights into its reactivity under nucleophilic substitution?

Kinetic studies show:

Q. How can researchers address toxicity concerns during handling?

Q. What are the emerging applications in medicinal chemistry?

- Kinase inhibition : Derivatives show IC₅₀ = 0.8 µM against JAK2 kinases in silico .

- Antimicrobial agents : Substitution with sulfonamide groups enhances activity against S. aureus (MIC = 4 µg/mL) .

Methodological Guidelines

Q. Table 2: Recommended Reaction Conditions for Derivative Synthesis

| Parameter | Optimal Value | Deviation Tolerance |

|---|---|---|

| Temperature | 80°C | ±5°C |

| Reaction time | 12 hours | ±2 hours |

| Catalyst (Pd) | 2 mol% | ±0.5 mol% |

| Solvent system | THF/H₂O (4:1) | pH 7–8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息